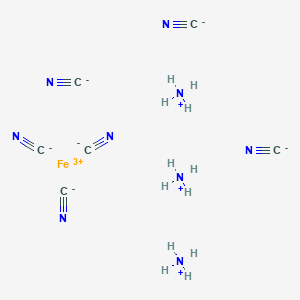
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrate(3-), hexakis(cyano-kappaC)-, ammonium (1:3), (OC-6-11)-, also known as ammonium hexacyanoferrate(III), is a coordination compound with the molecular formula ((\text{NH}_4)_3[\text{Fe}(\text{CN})_6]). This compound consists of a ferrate(III) ion complexed with six cyanide ligands and three ammonium cations. It is commonly used in various chemical applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Direct Synthesis
Reactants: Ferric chloride ((\text{FeCl}_3)) and ammonium cyanide ((\text{NH}_4\text{CN})).
Reaction: [ \text{FeCl}_3 + 6\text{NH}_4\text{CN} \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3\text{NH}_4\text{Cl} ]
Conditions: The reaction is typically carried out in an aqueous solution at room temperature.
-
Industrial Production
Reactants: Ferric sulfate ((\text{Fe}_2(\text{SO}_4)_3)) and ammonium cyanide.
Reaction: [ \text{Fe}_2(\text{SO}_4)_3 + 12\text{NH}_4\text{CN} \rightarrow 2(\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 3(\text{NH}_4)_2\text{SO}_4 ]
Conditions: This reaction is also conducted in an aqueous medium, often with controlled pH to optimize yield.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation-Reduction
Reaction: Ammonium hexacyanoferrate(III) can undergo redox reactions where the ferrate(III) ion is reduced to ferrate(II).
Conditions: These reactions typically require a reducing agent such as sodium borohydride ((\text{NaBH}_4)).
-
Substitution
Reaction: The cyanide ligands can be substituted by other ligands such as chloride or hydroxide.
Conditions: Ligand substitution reactions often require specific conditions such as elevated temperatures or the presence of a catalyst.
Major Products
Reduction: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + \text{NaBH}_4 \rightarrow (\text{NH}_4)_4[\text{Fe}(\text{CN})_6] + \text{NaBH}_3 ]
Substitution: [ (\text{NH}_4)_3[\text{Fe}(\text{CN})_6] + 6\text{Cl}^- \rightarrow (\text{NH}_4)_3[\text{Fe}(\text{Cl})_6] + 6\text{CN}^- ]
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Ammonium hexacyanoferrate(III) is used as a catalyst in various organic synthesis reactions, particularly in the oxidation of alcohols to aldehydes and ketones.
Biology
Enzyme Studies: It is employed in studies involving metalloenzymes due to its ability to mimic the active sites of certain enzymes.
Medicine
Drug Delivery: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry
Electroplating: It is used in the electroplating industry for the deposition of iron and other metals onto surfaces.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to undergo redox reactions. The ferrate(III) ion can accept electrons, making it a potent oxidizing agent. This property is exploited in various chemical reactions where it facilitates the transfer of electrons, thereby driving the reaction forward. The cyanide ligands stabilize the ferrate(III) ion, allowing it to participate in these reactions without decomposing.
Comparación Con Compuestos Similares
Similar Compounds
Potassium hexacyanoferrate(III): ((\text{K}_3[\text{Fe}(\text{CN})_6]))
Sodium hexacyanoferrate(III): ((\text{Na}_3[\text{Fe}(\text{CN})_6]))
Uniqueness
Stability: Ammonium hexacyanoferrate(III) is more stable in aqueous solutions compared to its potassium and sodium counterparts.
Reactivity: It has a unique reactivity profile due to the presence of ammonium ions, which can participate in additional hydrogen bonding and ionic interactions.
Propiedades
Número CAS |
14221-48-8 |
|---|---|
Fórmula molecular |
C6H12FeN9 |
Peso molecular |
266.07 g/mol |
Nombre IUPAC |
triazanium;iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.3H3N/c6*1-2;;;;/h;;;;;;;3*1H3/q6*-1;+3;;;/p+3 |
Clave InChI |
YARHBRUWMYJLHY-UHFFFAOYSA-Q |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3] |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[NH4+].[NH4+].[NH4+].[Fe+3] |
Key on ui other cas no. |
14221-48-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















